Dacthal

Description

Propriétés

IUPAC Name |

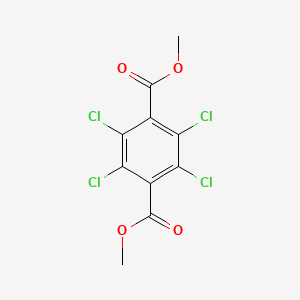

dimethyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOJQCVWMSKXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024000 | |

| Record name | Chlorthal-dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |

| Record name | Chlorthal-dimethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4968 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

LESS THAN 5% IN WATER; GREATER THAN 5% IN CYCLOHEXANONE, ACETONE, XYLENE, Solubility (g/kg solvent @ 25 °C): 120 g in dioxan, 250 g in benzene, 170 g in toluene, 140 g in xylene, 100 g in acetone, 70 g in carbon tetrachloride., 7% @ 25 °C IN CARBON TETRACHLORIDE, water solubility = 0.5 mg/l @ 25 °C | |

| Record name | DIMETHYL TETRACHLOROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000025 [mmHg], 2.5X10-6 mm Hg at 25 °C | |

| Record name | Chlorthal-dimethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4968 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL TETRACHLOROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Dimethyl tetrachloroterephthalate is known to contain hexachlorobenzene at <0.3%. | |

| Record name | DIMETHYL TETRACHLOROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM METHANOL, COLORLESS CRYSTALS | |

CAS No. |

1861-32-1 | |

| Record name | Dacthal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1861-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorthal-dimethyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001861321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dacthal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorthal-dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorthal-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORTHAL-DIMETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU3X5G2QLR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL TETRACHLOROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

155-156 °C | |

| Record name | DIMETHYL TETRACHLOROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

Chlorination Step :

Terephthaloyl chloride undergoes electrophilic aromatic substitution in the presence of excess chlorine gas (Cl₂) and an iron (Fe) catalyst:

$$

\text{C}6\text{H}4(\text{COCl})2 + 4\text{Cl}2 \xrightarrow{\text{Fe}} \text{C}6\text{Cl}4(\text{COCl})_2 + 4\text{HCl}

$$

Reaction conditions:Esterification Step :

The chlorinated intermediate reacts with methanol (CH₃OH) to form chlorthal-dimethyl:

$$

\text{C}6\text{Cl}4(\text{COCl})2 + 2\text{CH}3\text{OH} \rightarrow \text{C}6\text{Cl}4(\text{COOCH}3)2 + 2\text{HCl}

$$

Conditions:

Industrial Refinement

Modern adaptations utilize continuous-flow reactors to minimize HCl byproduct accumulation, enhancing purity (>98%). Post-synthesis purification involves vacuum distillation to remove unreacted methanol and residual Fe catalyst.

Chlorination of p-Xylene and Subsequent Esterification

An alternative pathway begins with p-xylene (C₆H₄(CH₃)₂), which undergoes chlorination to form tetrachloroterephthaloyl chloride before esterification. This method is less common due to higher energy demands but offers cost advantages in regions with abundant xylene feedstocks.

Key Steps

Chlorination of p-Xylene :

p-Xylene is chlorinated at elevated temperatures to introduce chlorine atoms into the aromatic ring:

$$

\text{C}6\text{H}4(\text{CH}3)2 + 4\text{Cl}2 \rightarrow \text{C}6\text{Cl}4(\text{CH}2\text{Cl})_2 + 4\text{HCl}

$$

Conditions:Oxidation and Esterification :

The chlorinated intermediate is oxidized to tetrachloroterephthaloyl chloride using potassium permanganate (KMnO₄) or ozone (O₃), followed by methanol esterification.Overall Yield : 70–78%, limited by side reactions during oxidation.

Esterification of Tetrachloroterephthalic Acid (TPA) with Methanol

A third route involves direct esterification of tetrachloroterephthalic acid (TPA, C₆Cl₄(COOH)₂) with methanol under acidic conditions. While simpler, this method faces challenges due to TPA’s low solubility in organic solvents.

Process Details

- Acid-Catalyzed Esterification :

$$

\text{C}6\text{Cl}4(\text{COOH})2 + 2\text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}6\text{Cl}4(\text{COOCH}3)2 + 2\text{H}_2\text{O}

$$

Conditions:

Solvent Optimization

Recent studies propose using dimethylformamide (DMF) as a co-solvent to enhance TPA solubility, improving yields to 75%.

Comparative Analysis of Synthesis Methods

| Method | Starting Material | Yield | Catalyst | Industrial Applicability |

|---|---|---|---|---|

| Chlorination + Esterification | Terephthaloyl chloride | 85–92% | Fe | High (preferred for large-scale) |

| p-Xylene Chlorination | p-Xylene | 70–78% | UV/Radical initiators | Moderate (region-dependent) |

| TPA Esterification | Tetrachloroterephthalic acid | 60–75% | H₂SO₄ | Low (limited by solubility issues) |

Key Findings:

- The chlorination of terephthaloyl chloride is the most efficient and scalable method, favored by manufacturers like AMVAC.

- p-Xylene routes are economically viable only in regions with low xylene costs but require energy-intensive chlorination.

- TPA esterification remains a niche method due to yield limitations, though solvent optimization shows promise.

Byproduct Management and Environmental Considerations

All methods generate HCl gas, necessitating scrubbers to prevent emissions. Impurities such as hexachlorobenzene (HCB) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) are monitored, with modern processes achieving HCB levels <0.01%.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le this compound a fait l'objet de nombreuses études pour ses applications dans divers domaines :

Mécanisme d'action

Le this compound exerce ses effets herbicides en inhibant l'assemblage des microtubules dans les mauvaises herbes sensibles. Cette perturbation de l'assemblage des microtubules empêche la division cellulaire et la croissance précoce des racines, tuant efficacement les jeunes pousses de mauvaises herbes avant qu'elles ne puissent s'établir.

Applications De Recherche Scientifique

Chlorthal-dimethyl, also known as dimethyl tetrachloroterephthalate (DCPA), is a pre-emergent herbicide widely used for controlling annual grasses and certain broadleaf weeds in various agricultural settings. This article explores the applications of chlorthal-dimethyl, focusing on its scientific research applications, regulatory aspects, and environmental impacts.

Chemical Properties and Mechanism of Action

Chlorthal-dimethyl is a crystalline compound with a melting point of 156°C. It functions primarily by inhibiting normal cell division in the root tips of plants, thus preventing weed germination and growth. The herbicide is formulated as flowable concentrate, with the most notable product being Dacthal Flowable Herbicide, which contains 54.9% active ingredient .

Chlorthal-dimethyl is primarily used in agriculture for the control of weeds in various crops. Its application is particularly prominent in the cultivation of broccoli, cauliflower, and other Brassica species, which account for a significant portion of its usage in regions like California.

Usage Statistics

- Broccoli : 65% of chlorthal-dimethyl applied within Salinas area.

- Cauliflower : 25%

- Onions : 7%

- Other crops include collards, leeks, kale, and cabbage .

Case Study: Monitoring in California

A comprehensive study conducted from February 2011 to December 2014 monitored ambient air concentrations of chlorthal-dimethyl in three California communities (Ripon, Salinas, and Shafter). The study aimed to correlate measured air concentrations with agricultural use records. Results indicated that Salinas had the highest reported use, with significant applications occurring during peak growing seasons. The study also found that approximately 10% of applied chlorthal-dimethyl was lost to volatilization within 21 days post-application .

Environmental Impact and Regulations

Chlorthal-dimethyl has been scrutinized for its potential environmental impact, particularly regarding groundwater contamination. The California Department of Pesticide Regulation has detected its degradation products in groundwater samples, raising concerns about long-term exposure risks. Regulatory measures have been implemented to monitor and control its use to mitigate environmental risks .

Regulatory Overview

- First Registered : 1958 under FIFRA

- EPA Registration Standard : Issued in 1988

- Reregistration Eligibility Decision : Completed in 1995

- Health Advisory Levels : Established by EPA for drinking water .

Table 2: Regulatory Mil

Mécanisme D'action

Dacthal exerts its herbicidal effects by inhibiting the assembly of microtubules in susceptible weeds. This disruption of microtubule assembly prevents cell division and early root growth, effectively killing the weed seedlings before they can establish themselves .

Comparaison Avec Des Composés Similaires

Key Properties :

- Water solubility : 0.5 mg/L at 25°C .

- Soil half-life : ~100 days under low-moisture conditions .

- Environmental fate : Persists in soil and sediments, with minimal leaching due to high Koc .

Comparison with Similar Herbicides

Chemical and Physical Properties

Key Differences :

Application and Efficacy

- Chlorthal-dimethyl: Applied pre-emergence at 5.0 lb ai/acre in rapini and spring barley. Enhances weed control in tank mixtures (e.g., with propachlor or diphenamid), improving suppression of Chenopodium album and Polygonum aviculare by 25–50% .

- Simazine: Used for pre-emergent control of algae and weeds in aquatic systems. Higher water solubility increases runoff risks .

- Trifluralin : Applied pre-planting for grasses; requires soil incorporation. Sequential use with propachlor shows comparable efficacy to Chlorthal-dimethyl .

- Pendimethalin : Broad-spectrum control in row crops; longer soil persistence but similar adsorption characteristics .

Environmental and Health Risks

Key Findings :

- Simazine and trifluralin have higher environmental mobility but lower soil persistence .

Activité Biologique

Chlorthal-dimethyl, also known as dimethyl tetrachloroterephthalate (DCPA), is a chlorinated benzoic acid herbicide first registered in the United States in 1958. It is primarily used as a pre-emergent herbicide for controlling annual grasses and certain broadleaf weeds in various agricultural settings, including fruit and vegetable crops and ornamental turf . This article explores the biological activity of chlorthal-dimethyl, focusing on its mechanisms of action, toxicity, and effects on human health and the environment.

Chlorthal-dimethyl functions by inhibiting normal cell division in the root tips of plants. This action disrupts the growth processes of target weeds, preventing them from emerging and establishing themselves in cultivated areas . The compound is absorbed through plant roots and translocates within the plant, effectively controlling weed populations.

General Toxicity

Chlorthal-dimethyl exhibits low to moderate toxicity to mammals, with no significant evidence indicating serious adverse health effects at typical exposure levels. However, high doses can lead to various toxicological effects:

- Acute Toxicity : The oral LD50 (the dose required to kill 50% of test animals) ranges from 500 to 2000 mg/kg for solids and over 4000 mg/kg for liquids, categorizing it as slightly hazardous .

- Chronic Toxicity : Long-term studies have shown potential carcinogenic effects, particularly in relation to liver tumors in rats, leading to its classification as a possible human carcinogen (Group C) by the EPA .

Specific Findings

Recent studies have highlighted additional concerns regarding chlorthal-dimethyl's impact on thyroid function. Research conducted on rats indicated that exposure during pregnancy could lead to significant reductions in thyroid hormones such as triiodothyronine (T3) and thyroxine (T4) in offspring. These hormonal changes were observed at doses lower than previously considered safe for adult rats, raising concerns about potential developmental impacts on human fetuses .

Summary of Toxicological Data

| Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Study Type |

|---|---|---|---|

| Hepatic adenomas/carcinomas | 1 | 10 | Chronic rat study |

| Hepatocellular hypertrophy | 50 | 100 | Subchronic rat study |

| Thyroid toxicity | 1 | 10 | Chronic rat study |

Environmental Impact

Chlorthal-dimethyl is moderately persistent in soil but has low aqueous solubility, which reduces its likelihood of leaching into groundwater. Studies indicate that it follows a first-order dissipation rate with a calculated half-life of approximately 33.8 days in soil . Its environmental degradation products, monomethyl tetrachloroterephthalate (MTP) and tetrachloroterephthalic acid (TPA), have also been detected in groundwater samples, although their concentrations are generally below health advisory levels set by regulatory agencies .

Case Study: Thyroid Function in Rats

A pivotal study assessed the effects of chlorthal-dimethyl on thyroid hormone levels in rat pups born to mothers exposed during pregnancy. The results showed:

- A 35-53% decrease in T3 levels.

- A 29-66% decrease in T4 levels.

These findings suggest that even low-level exposures can have significant developmental consequences for offspring .

Regulatory Responses

In light of emerging data regarding its effects on thyroid function and potential carcinogenicity, regulatory bodies such as the EPA have called for updated safety assessments and have suspended certain products containing chlorthal-dimethyl until further studies are conducted .

Q & A

Q. Methodological Guidance :

- Extraction : Use solid-phase extraction (SPE) with non-polar sorbents for soil and water samples to isolate Chlorthal-dimethyl and its metabolites (e.g., tetrachloroterephthalic acid) .

- Quantification : Employ gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for high sensitivity, adhering to AOAC/CIPAC protocols for pesticide residue analysis .

- Validation : Include recovery studies (70–120%), limit of quantification (LOQ < 0.01 mg/kg), and matrix-matched calibration to account for interference .

- Storage : Store standards at 0–6°C to prevent degradation, as recommended for analytical reference materials .

How should researchers address discrepancies in reported soil half-life (DT50) values for Chlorthal-dimethyl across studies?

Q. Advanced Analysis :

- Factor Variability : Soil DT50 (e.g., 100 days ) depends on microbial activity, pH, and organic matter. Replicate experiments under controlled conditions (e.g., OECD 307 guidelines) to isolate variables.

- Meta-Analysis : Use statistical tools (e.g., ANOVA, regression) to compare datasets, prioritizing studies with documented soil properties and climatic conditions .

- Site-Specific Models : Develop compartmental models incorporating regional agricultural practices (e.g., irrigation frequency) to predict persistence .

What are the methodological challenges in detecting Chlorthal-dimethyl metabolites in plant and mammalian systems?

Q. Experimental Design Considerations :

- Metabolite Identification : Use liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to distinguish monomethyl tetrachloroterephthalate and chlorthal in urine (mammals) or rhizosphere samples (plants) .

- Isotope Labeling : Apply deuterated internal standards to correct for matrix effects and improve quantification accuracy .

- Plant Metabolism : Note that Chlorthal-dimethyl is not metabolized by plants, simplifying residue analysis in crops but requiring focus on soil translocation pathways .

How can researchers reconcile historical emissions data with current regulatory bans on Chlorthal-dimethyl in environmental impact assessments?

Q. Data Integration Strategies :

- Legacy Contamination : Model historical HCB emissions from Chlorthal-dimethyl use (pre-ban) using activity data (e.g., UK’s 70.2% atmospheric emission factor) and compare with post-ban chlorothalonil-derived HCB .

- Long-Term Monitoring : Design longitudinal studies to track soil residues and groundwater leaching in regions with prior high application rates (e.g., 5.0 lb. ai/acre in California rapini fields ).

What are best practices for ensuring reproducibility in Chlorthal-dimethyl toxicity studies?

Q. Protocol Standardization :

- Dose-Response Curves : Use OECD Test No. 208 guidelines for plant phytotoxicity assays, specifying seed germination rates and hypocotyl elongation metrics .

- Negative Controls : Include solvent-only controls (e.g., acetone or methanol) to validate extraction solvents’ inertness .

- Data Transparency : Publish raw chromatograms, calibration curves, and statistical codes as supplementary materials .

How can multi-residue analysis methods be optimized for Chlorthal-dimethyl and co-applied herbicides (e.g., propachlor)?

Q. Advanced Chromatography :

- Column Selection : Use a DB-5MS capillary column for simultaneous separation of Chlorthal-dimethyl, propachlor, and degradation products .

- Detection Limits : Achieve LOQs below 0.1 µg/L for water samples via large-volume injection (LVI) GC-MS/MS .

- Matrix Effects : Validate methods in diverse agricultural soils (e.g., loam vs. clay) to assess interference .

What experimental frameworks are recommended for evaluating Chlorthal-dimethyl’s phytotoxicity in non-target species?

Q. Controlled Bioassays :

- Test Organisms : Use Lemna minor (duckweed) for aquatic toxicity or Arabidopsis thaliana for terrestrial studies, monitoring growth inhibition over 14–21 days .

- Exposure Regimes : Simulate field conditions (e.g., pre-emergence application timing) and measure residual effects on subsequent crop rotations .

How should researchers synthesize conflicting literature on Chlorthal-dimethyl’s environmental fate and human health risks?

Q. Systematic Review Approach :

- Quality Assessment : Apply PRISMA guidelines to exclude studies lacking analytical validation (e.g., unreported recovery rates) .

- Risk Prioritization : Contrast ecotoxicity data (e.g., Morro Bay estuary contamination ) with toxicokinetic studies in mammals showing rapid urinary excretion .

- Gaps Identification : Highlight understudied areas, such as endocrine disruption potential or interactions with soil microflora .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.